An In-Depth Technical Guide to the Physical and Chemical Properties of sec-Butylbenzene
An In-Depth Technical Guide to the Physical and Chemical Properties of sec-Butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butylbenzene, systematically known as (1-methylpropyl)benzene, is an aromatic hydrocarbon with a butyl group attached to a benzene ring.[1] It is a colorless, flammable liquid with a characteristic aromatic odor.[2] This compound serves as a crucial intermediate in various industrial syntheses, including the production of plasticizers, surface-active agents, and as a solvent for coatings.[2][3] Notably, it is a key precursor in the production of phenol and methyl ethyl ketone (MEK). This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of sec-butylbenzene, along with detailed experimental protocols for its key chemical transformations and essential safety information.
Part 1: Core Physicochemical Properties
A thorough understanding of the fundamental physical properties of a compound is paramount for its safe handling, application in synthesis, and for purification processes.
Structural and General Properties
sec-Butylbenzene consists of a benzene ring substituted with a sec-butyl group.[1] Its chemical formula is C₁₀H₁₄ and it has a molecular weight of approximately 134.22 g/mol .[1][4]
Table 1: General and Physical Properties of sec-Butylbenzene
| Property | Value | Source(s) |
| IUPAC Name | (1-Methylpropyl)benzene | [1] |
| Synonyms | 2-Phenylbutane, s-Butylbenzene | [1][4] |
| CAS Number | 135-98-8 | [1][4] |
| Molecular Formula | C₁₀H₁₄ | [1][4] |
| Molecular Weight | 134.22 g/mol | [1][4] |
| Appearance | Colorless liquid | [1][4] |
| Odor | Aromatic | [2] |
| Boiling Point | 173-174 °C | [1] |
| Melting Point | -75.5 °C | [1] |
| Density | 0.863 g/cm³ at 25 °C | [1] |
| Solubility in Water | Nearly insoluble | [1] |
| Solubility in Organic Solvents | Miscible with alcohol, ether, and benzene | [2] |
| Flash Point | 52 °C (126 °F) | [4] |
| Autoignition Temperature | 418 °C (784 °F) | [1] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds.
-
¹H NMR: The proton NMR spectrum of sec-butylbenzene is characterized by signals corresponding to the aromatic protons and the protons of the sec-butyl group. The aromatic protons typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The benzylic proton (CH) gives a sextet around δ 2.6 ppm. The methylene protons (CH₂) of the ethyl group appear as a multiplet around δ 1.6 ppm, the methyl protons attached to the benzylic carbon (CH₃) present as a doublet around δ 1.2 ppm, and the terminal methyl protons (CH₃) of the ethyl group show a triplet around δ 0.8 ppm.
-
¹³C NMR: The carbon NMR spectrum displays distinct signals for the aromatic and aliphatic carbons. The aromatic carbons show signals in the region of δ 125-147 ppm. The benzylic carbon (CH) appears around δ 41 ppm, the methylene carbon (CH₂) around δ 31 ppm, the methyl carbon attached to the benzylic carbon (CH₃) at approximately δ 22 ppm, and the terminal methyl carbon (CH₃) at around δ 12 ppm.
The FT-IR spectrum of sec-butylbenzene exhibits characteristic absorption bands that are indicative of its structural features.
-
Aromatic C-H Stretching: A sharp peak is typically observed just above 3000 cm⁻¹, characteristic of the C-H stretching vibrations of the benzene ring.
-
Aliphatic C-H Stretching: Strong absorptions are present just below 3000 cm⁻¹, corresponding to the C-H stretching of the sec-butyl group.
-
Aromatic C=C Stretching: Peaks in the region of 1600-1450 cm⁻¹ are due to the carbon-carbon stretching vibrations within the benzene ring.
-
C-H Bending: Bands in the 770-730 cm⁻¹ and around 690 cm⁻¹ region are characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring.
Figure 1: Annotated FT-IR Spectrum of sec-Butylbenzene
(A representative FT-IR spectrum would be displayed here with major peaks annotated with their corresponding functional group vibrations.)
The electron ionization mass spectrum of sec-butylbenzene shows a molecular ion peak (M⁺) at m/z = 134. The base peak is typically observed at m/z = 105, which corresponds to the loss of an ethyl group to form a stable benzylic carbocation. Another significant fragment is seen at m/z = 91, corresponding to the tropylium ion, a common fragment for alkylbenzenes.
Part 2: Chemical Properties and Reactivity
The chemical reactivity of sec-butylbenzene is primarily governed by the interplay between the aromatic ring and the sec-butyl substituent. The alkyl group is an activating group and directs electrophilic substitution to the ortho and para positions.
Electrophilic Aromatic Substitution
The introduction of a nitro group (-NO₂) onto the benzene ring is a fundamental electrophilic aromatic substitution reaction. The sec-butyl group, being an ortho-, para-director, will yield a mixture of 1-sec-butyl-2-nitrobenzene and 1-sec-butyl-4-nitrobenzene.
Reaction Scheme for Nitration:
Caption: Nitration of sec-butylbenzene.
Experimental Protocol: Nitration of sec-Butylbenzene (Adapted from general procedures for alkylbenzenes)
Disclaimer: This is an adapted protocol and should be performed with all necessary safety precautions in a certified fume hood.
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid.[5] Keep the temperature below 10 °C.
-
Reaction: Slowly add 0.1 mol of sec-butylbenzene dropwise to the nitrating mixture while maintaining the temperature between 20-30 °C.
-
Reaction Time: After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Workup: Pour the reaction mixture slowly over crushed ice. The nitrated products will separate as an oily layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with water, followed by a 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting mixture of ortho and para isomers can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Halogenation of sec-butylbenzene with bromine or chlorine in the presence of a Lewis acid catalyst will also yield a mixture of ortho and para substituted products.[6]
Reaction Scheme for Bromination:
Caption: Bromination of sec-butylbenzene.
Experimental Protocol: Bromination of sec-Butylbenzene (Adapted from general procedures for alkylbenzenes)
Disclaimer: This is an adapted protocol and should be performed with all necessary safety precautions in a certified fume hood.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap, add 0.1 mol of sec-butylbenzene and a catalytic amount of iron(III) bromide (FeBr₃).
-
Reaction: Slowly add 0.1 mol of bromine dissolved in a small amount of carbon tetrachloride dropwise to the flask at room temperature.[7]
-
Reaction Time: Stir the mixture at room temperature for 2-4 hours, or until the bromine color has disappeared.
-
Workup: Quench the reaction by slowly adding water.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water, 5% sodium thiosulfate solution (to remove excess bromine), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The product mixture can be purified by vacuum distillation or column chromatography.
Side-Chain Oxidation
A commercially significant reaction of sec-butylbenzene is its oxidation to sec-butylbenzene hydroperoxide, which is a key intermediate in the synthesis of phenol and methyl ethyl ketone.[8] This reaction typically proceeds via a free-radical mechanism and can be initiated by auto-oxidation or with the use of catalysts.
Reaction Scheme for Oxidation:
Caption: Oxidation of sec-butylbenzene.
Experimental Protocol: Synthesis of sec-Butylbenzene Hydroperoxide (Adapted from industrial process descriptions)
Disclaimer: This is an adapted protocol and should be performed with extreme caution due to the potential hazards of organic peroxides.
-
Setup: A reaction vessel equipped with a gas inlet tube, a condenser, and a magnetic stirrer is charged with sec-butylbenzene and a catalytic amount of a suitable initiator, such as N-hydroxyphthalimide.[9]
-
Reaction: The mixture is heated to approximately 110-130 °C, and a stream of air or oxygen is bubbled through the liquid.[8]
-
Monitoring: The reaction is monitored by taking aliquots and determining the peroxide concentration using iodometric titration.
-
Workup: Once the desired conversion is achieved, the reaction is cooled, and the unreacted sec-butylbenzene can be removed by vacuum distillation.
-
Isolation: The resulting sec-butylbenzene hydroperoxide can be isolated by extraction with aqueous solutions of solvents like methanol or ethanol.[9]
Part 3: Safety and Handling
sec-Butylbenzene is a flammable liquid and should be handled with appropriate safety precautions.
Table 2: Safety Information for sec-Butylbenzene
| Hazard | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[10] |
| Health Hazards | Harmful if swallowed. May be harmful in contact with skin. Causes skin and eye irritation. May cause respiratory irritation. | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing vapors.[10] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |
| First Aid | If swallowed: Immediately call a poison center or doctor. If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. | [10] |
| Storage | Store in a well-ventilated place. Keep cool. Keep container tightly closed. | [10] |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Part 4: Conclusion
sec-Butylbenzene is a versatile aromatic hydrocarbon with significant industrial applications. A comprehensive understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols, adapted from established chemical literature, offer a starting point for the synthesis of its key derivatives. As with all chemical procedures, adherence to strict safety protocols is paramount.
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